molecular formula C10H21ClN2O B3245386 trans-4-Morpholinocyclohexanamine hydrochloride CAS No. 1683576-26-2

trans-4-Morpholinocyclohexanamine hydrochloride

Cat. No.: B3245386
CAS No.: 1683576-26-2
M. Wt: 220.74
InChI Key: UISJXUXLKXQKSL-UHFFFAOYSA-N
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Description

trans-4-Morpholinocyclohexanamine hydrochloride: is a chemical compound with the molecular formula C10H21ClN2O It is a derivative of cyclohexanamine, where the amine group is substituted with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Morpholinocyclohexanamine hydrochloride typically involves the reaction of cyclohexanone with morpholine under specific conditions. The process includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: trans-4-Morpholinocyclohexanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, trans-4-Morpholinocyclohexanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound is used to study the interactions between amine-containing molecules and biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in the development of drugs targeting specific receptors and enzymes .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used in the development of new industrial processes and technologies.

Mechanism of Action

The mechanism of action of trans-4-Morpholinocyclohexanamine hydrochloride involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: trans-4-Morpholinocyclohexanamine hydrochloride is unique due to the presence of both the cyclohexane ring and the morpholine ring in its structure. This dual-ring system imparts unique chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-morpholin-4-ylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12;/h9-10H,1-8,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISJXUXLKXQKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)N2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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